ROX DBCO, 5-isomer
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Overview
Description
ROX DBCO, 5-isomer is a conjugate of the bright rhodamine dye rhodamine X and dibenzocyclooctyne (DBCO). This compound is particularly useful for labeling various azides with ROX dye due to the strained alkyne bond present in DBCO, which facilitates copper-free click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROX DBCO, 5-isomer involves the conjugation of rhodamine X with dibenzocyclooctyne. The reaction typically requires the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure good solubility of the reactants. The reaction is carried out under mild conditions to preserve the integrity of the strained alkyne bond in DBCO .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ROX DBCO, 5-isomer primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
The primary reagent used in reactions involving this compound is an azide-containing compound. The reaction conditions are typically mild, often carried out at room temperature in organic solvents like DMF or DMSO .
Major Products
The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These products retain the fluorescent properties of the rhodamine dye, making them useful for various labeling applications .
Scientific Research Applications
ROX DBCO, 5-isomer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ROX DBCO, 5-isomer involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The strained alkyne bond in DBCO reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing biomolecules in complex biological environments .
Comparison with Similar Compounds
ROX DBCO, 5-isomer is unique due to its combination of a bright rhodamine dye and a strained alkyne group. Similar compounds include:
FAM DBCO, 6-isomer: Another fluorescent dye conjugate used for similar click chemistry applications.
BDP 630/650 tetrazine: A boron-dipyrromethene dye used for bioorthogonal labeling.
Cyanine5 amine: A functionalized dye used for conjugation with activated esters and epoxides.
This compound stands out due to its high fluorescence quantum yield and compatibility with copper-free click chemistry, making it particularly suitable for biological applications .
Properties
Molecular Formula |
C54H50N4O5 |
---|---|
Molecular Weight |
835.0 g/mol |
IUPAC Name |
5-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C54H50N4O5/c59-47(58-33-39-14-4-3-12-34(39)21-22-35-13-5-6-19-46(35)58)20-2-1-7-25-55-53(60)38-23-24-40(43(32-38)54(61)62)48-44-30-36-15-8-26-56-28-10-17-41(49(36)56)51(44)63-52-42-18-11-29-57-27-9-16-37(50(42)57)31-45(48)52/h3-6,12-14,19,23-24,30-32H,1-2,7-11,15-18,20,25-29,33H2,(H-,55,60,61,62) |
InChI Key |
UGNFZBOWTJKONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCCCCC(=O)N9CC1=CC=CC=C1C#CC1=CC=CC=C19)C(=O)[O-])CCC7 |
Origin of Product |
United States |
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